molecular formula C20H17Cl2NO2 B1451305 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-78-4

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1451305
M. Wt: 374.3 g/mol
InChI Key: IOYSMGXTNZVHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride” is a specialty product for proteomics research . Its molecular formula is C20H17Cl2NO2 .

Scientific Research Applications

Synthesis and Characterization

Quinoline derivatives are synthesized through various chemical reactions, aiming to explore their structural and thermal properties. Patel et al. (2005) described the synthesis and characterization of 4-chloro-3-methyl phenyl methacrylate/8-quinolinyl methacrylate copolymers, showcasing the copolymerization of quinoline derivatives to investigate their antimicrobial activity (Patel et al., 2005). Bello et al. (2010) utilized methyl 4-chloro-2-butynoate in domino reactions with salicylic aldehydes to efficiently synthesize substituted chromenes and quinolines, emphasizing the chemical versatility and reactivity of the quinoline moiety (Bello et al., 2010).

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been a significant area of research. Singh et al. (2010) synthesized new quinoxaline derivatives and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Singh et al., 2010).

Anticancer and Apoptotic Activities

Quinoline derivatives have also been investigated for their anticancer activities. Hu et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, assessing their cytotoxic activity, apoptotic DNA fragmentation, and molecular docking studies to explore their potential as anticancer agents (Hu et al., 2015).

Fungicidal Activity

The search for new fungicidal compounds has led to the exploration of fluorinated quinoline derivatives. Ni et al. (2015) designed and synthesized novel fluorinated quinoline amide compounds, showing significant fungicidal activity against various pathogens, highlighting the potential of these compounds in agricultural applications (Ni et al., 2015).

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSMGXTNZVHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.